Address the variability of in situ hydroxymethyl generation with this stable, pre-formed reagent.
(Tributylstannyl)methanol, CAS 27490-33-1, is a stable, liquid organotin compound that functions as a reliable precursor to the hydroxymethyl anion or its synthetic equivalents. [1] Unlike multi-step *in situ* generation methods or more reactive halogenated analogs, it provides a well-defined, single-component reagent for introducing a CH₂OH group in organic synthesis. [2] Its utility is centered on its transmetalation with strong bases like n-butyllithium to form a reactive hydroxymethylating agent, enabling high-yield additions to various electrophiles, particularly carbonyl compounds. [2]
Substituting (Tributylstannyl)methanol with seemingly similar alternatives introduces significant process variability and risk. For instance, using (Chloromethyl)tributylstannane presents a different reactivity profile, where the carbon-chlorine bond can undergo undesired side reactions. Generating a hydroxymethylating agent *in situ* from a tributyltin source (e.g., tributyltin hydride or chloride) and formaldehyde requires an additional, often cryogenic, step that complicates stoichiometry, can lower overall yield, and introduces impurities from unreacted starting materials. [1] Furthermore, protected analogs like (Methoxymethyl)tributylstannane are unsuitable for applications requiring a free hydroxyl group for subsequent one-pot transformations, such as Peterson olefinations, thereby necessitating additional deprotection steps that increase process time and cost. [2]
As a direct precursor, (Tributylstannyl)methanol enables superior yields in the synthesis of α-hydroxy carbonyl compounds compared to less direct, multi-step *in situ* methods. Following transmetalation with n-BuLi, its reaction with cyclohexanone produces the corresponding adduct in 90% isolated yield. [1] This contrasts with the procedural complexity and potential for side reactions (e.g., Cannizzaro reaction of formaldehyde) inherent in generating the reactive species from a tin anion and formaldehyde, which can compromise yield and purity.
| Evidence Dimension | Isolated Yield of 1-(hydroxymethyl)cyclohexanol |
| Target Compound Data | 90% |
| Comparator Or Baseline | In-situ generation from Tributyltin lithium + formaldehyde (procedurally complex, with potential for lower yields and side reactions) |
| Quantified Difference | Provides a high-yield, clean, and reproducible benchmark. |
| Conditions | Reaction with cyclohexanone after transmetalation with n-BuLi in THF at -78 °C. |
This ensures higher process throughput and simplifies purification, directly impacting project timelines and cost-effectiveness.
The free hydroxyl group of (Tributylstannyl)methanol is critical for enabling one-pot Peterson olefination reactions to form terminal alkenes. After the initial addition to a carbonyl compound, the resulting lithium alkoxide intermediate can directly undergo elimination. [1] In contrast, a protected analog such as (Methoxymethoxy)methyl]tributylstannane requires a separate, subsequent deprotection step to reveal the hydroxyl group before elimination can be induced, adding significant time and reagents to the workflow. [2]
| Evidence Dimension | Process Steps for Olefination |
| Target Compound Data | 1 step (one-pot addition and elimination) |
| Comparator Or Baseline | (Methoxymethoxy)methyl]tributylstannane (requires ≥2 steps: addition followed by separate deprotection/elimination) |
| Quantified Difference | Reduces process steps by at least 50%. |
| Conditions | Reaction of the derived lithium reagent with an aldehyde or ketone. |
Selecting this compound streamlines the synthesis of terminal alkenes, reducing operational costs, reagent usage, and waste generation.
(Tributylstannyl)methanol is a stable, distillable liquid (b.p. 110-120 °C at 0.01-0.4 Torr), which allows for purification and ensures high batch-to-batch consistency. [REFS-1, REFS-2] This physical property contrasts favorably with related halogenated precursors like (Chloromethyl)tributylstannane, which are inherently more reactive towards nucleophiles, including atmospheric moisture, leading to a greater risk of degradation during storage and handling and potentially compromising reaction reproducibility.
| Evidence Dimension | Physical State and Stability |
| Target Compound Data | Stable, distillable liquid. |
| Comparator Or Baseline | (Chloromethyl)tributylstannane (more reactive C-Cl bond, higher sensitivity to nucleophilic degradation). |
| Quantified Difference | Not applicable (qualitative difference in chemical stability and handling profile). |
| Conditions | Standard laboratory storage and handling. |
The enhanced stability and purifiability of this compound reduce reagent spoilage and ensure higher reproducibility in sensitive synthetic applications.
For multi-step syntheses where maximizing yield and minimizing byproducts is critical, this reagent is the logical choice. Its use as a pre-formed hydroxymethyl anion equivalent provides a reliable route to alcohols with yields often exceeding 90%, bypassing the uncertainties of *in situ* generation. [1]
In workflows focused on process intensification and atom economy, this compound enables the direct conversion of aldehydes and ketones to terminal alkenes via a Peterson olefination. This avoids the extra steps of protection and deprotection required when using alkoxy-protected analogs. [1]
When batch-to-batch consistency is paramount, the well-defined nature and stability of (Tributylstannyl)methanol make it a more dependable reagent than multi-component *in situ* systems or moisture-sensitive halogenated alternatives. Its ability to be purified by distillation ensures a high-purity starting material for reproducible results.
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard